- Potent human glutaminyl cyclase inhibitors as potential anti-Alzheimer's agents: Structure-activity relationship study of Arg-mimetic region, Bioorganic & Medicinal Chemistry, 2018, 26(5), 1035-1049

Cas no 90101-20-5 (tert-butyl N-(4-methylpyridin-2-yl)carbamate)

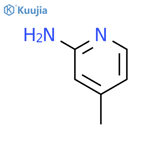

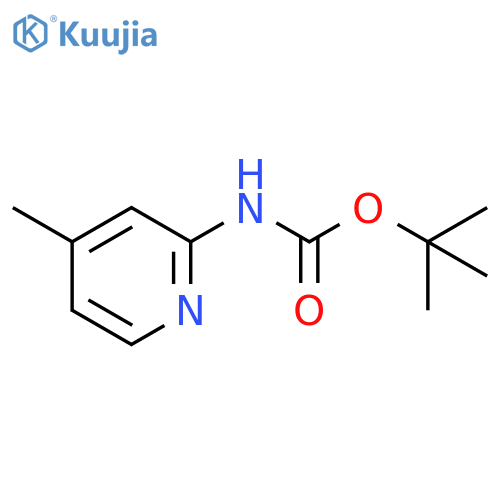

90101-20-5 structure

Nome do Produto:tert-butyl N-(4-methylpyridin-2-yl)carbamate

N.o CAS:90101-20-5

MF:C11H16N2O2

MW:208.256942749023

MDL:MFCD07776933

CID:798005

PubChem ID:11063648

tert-butyl N-(4-methylpyridin-2-yl)carbamate Propriedades químicas e físicas

Nomes e Identificadores

-

- (4-METHYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER

- (4-Methyl-Pyridin-2-yl)Carbamic Acid Tert-Butyl Ester

- 2-(Boc-amino)-4-methylpyridine

- Carbamic acid, N-(4-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester

- tert-butyl N-(4-methylpyridin-2-yl)carbamate

- 2-(t-butyloxycarbonylamino)-4-methylpyridine

- 2-[N-(tert-butoxycarbonyl)amino]-4-methylpyridine

- 2-Boc-amino-4-methylpyridine

- 2-tert-butoxycarbonylamino-4-methylpyridine

- AmbkkkkK140

- tert-butyl (4-methyl-2-pyridyl)carbamate

- tert-butyl 4-methylpyridin-2-ylcarbamate

- tert-Butyl N-(4-methyl-pyridin-2-yl)carbamate

- 2-[(tert-Butoxycarbonyl)amino]-4-methylpyridine

- (4-Methylpyridin-2-yl)carbamic Acid tert-Butyl Ester

- tert-Butyl (4-methylpyridin-2-yl)carbamate

- tert-Butyl N-(4-methyl-2-pyridyl)carbamate

- 2-(BOC-Amino)-4-picoline

- SABMAMDNSRZJBK-UHFFFAOYSA-N

- BCP25646

- 2656AF

- AB2749

- AB42386

- tert-butyl 4-methyl-2-pyridinylcarb

- 1,1-Dimethylethyl N-(4-methyl-2-pyridinyl)carbamate (ACI)

- Carbamic acid, (4-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

- 2-(tert-Butoxycarbonylamino)-4-methylpyridine

- tert-Butyl [4-methyl-2-pyridinyl]carbamate

- tert-butyl 4-methyl-2-pyridinylcarbamate

- tert-Butyl-4-methylpyridin-2-ylcarbamate

- SY082559

- 90101-20-5

- (4-Methyl-pyridin-2-yl)-carbamic acidtert-butyl ester

- B5706

- CARBAMIC ACID, (4-METHYL-2-PYRIDINYL)-, 1,1-DIMETHYLETHYL ESTER

- AS-69596

- tert-Butyl (4-methylpyridin-2-yl)carbamate, AldrichCPR

- MFCD07776933

- tert-butyl(4-methylpyridin-2-yl)carbamate

- CS-0187655

- DB-002896

- N-Boc-2-amino-4-methylpyridine

- AKOS015838244

- Carbamic acid,N-(4-methyl-2-pyridinyl)-,1,1-dimethylethyl ester

- SCHEMBL828560

- 4-methylpyridin-2-yl-carbamic acid tert-butyl ester

- EN300-127325

- DTXSID40453859

- ALBB-021355

-

- MDL: MFCD07776933

- Inchi: 1S/C11H16N2O2/c1-8-5-6-12-9(7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)

- Chave InChI: SABMAMDNSRZJBK-UHFFFAOYSA-N

- SMILES: O=C(NC1C=C(C)C=CN=1)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 208.12100

- Massa monoisotópica: 208.121177757g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 3

- Complexidade: 223

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 51.2

- XLogP3: 2.1

Propriedades Experimentais

- Densidade: 1.108

- Ponto de Fusão: 115.0 to 120.0 deg-C

- Ponto de ebulição: 274.2°Cat760mmHg

- Ponto de Flash: 119.6°C

- Índice de Refracção: 1.541

- PSA: 51.22000

- LogP: 2.81000

- Pressão de vapor: 0.0±0.6 mmHg at 25°C

tert-butyl N-(4-methylpyridin-2-yl)carbamate Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H302

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- Código da categoria de perigo: 22

- Instrução de Segurança: H303+H313+H333

-

Identificação dos materiais perigosos:

- Classe de Perigo:IRRITANT

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl N-(4-methylpyridin-2-yl)carbamate Dados aduaneiros

- CÓDIGO SH:2933399090

- Dados aduaneiros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl N-(4-methylpyridin-2-yl)carbamate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258325-5g |

tert-Butyl (4-methylpyridin-2-yl)carbamate |

90101-20-5 | 98% | 5g |

¥562.00 | 2024-04-26 | |

| Enamine | EN300-127325-10.0g |

tert-butyl N-(4-methylpyridin-2-yl)carbamate |

90101-20-5 | 95% | 10g |

$796.0 | 2023-06-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5706-1G |

tert-Butyl (4-Methylpyridin-2-yl)carbamate |

90101-20-5 | >97.0%(GC) | 1g |

¥510.00 | 2024-04-15 | |

| Enamine | EN300-127325-1.0g |

tert-butyl N-(4-methylpyridin-2-yl)carbamate |

90101-20-5 | 95% | 1g |

$120.0 | 2023-06-08 | |

| eNovation Chemicals LLC | D621349-5G |

tert-butyl N-(4-methylpyridin-2-yl)carbamate |

90101-20-5 | 97% | 5g |

$100 | 2024-07-21 | |

| eNovation Chemicals LLC | D621349-10G |

tert-butyl N-(4-methylpyridin-2-yl)carbamate |

90101-20-5 | 97% | 10g |

$155 | 2024-07-21 | |

| Matrix Scientific | 026167-500mg |

(4-Methyl-pyridin-2-yl)-carbamic acidtert-butyl ester |

90101-20-5 | 500mg |

$205.00 | 2023-09-09 | ||

| TRC | T135560-50mg |

tert-Butyl 4-Methylpyridin-2-ylcarbamate |

90101-20-5 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | T135560-100mg |

tert-Butyl 4-Methylpyridin-2-ylcarbamate |

90101-20-5 | 100mg |

$ 65.00 | 2022-06-03 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB27585-1g |

tert-butyl N-(4-methylpyridin-2-yl)carbamate |

90101-20-5 | 97% | 1g |

970.00 | 2021-06-01 |

tert-butyl N-(4-methylpyridin-2-yl)carbamate Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Solvents: tert-Butanol ; overnight, 30 °C

Referência

- Polycyclic aryl and substituted heteroaryl pyrazinone useful for selective inhibition of coagulation cascade, Colombia, , ,

Synthetic Routes 3

Condições de reacção

1.1 Catalysts: Zinc chloride Solvents: Dichloromethane ; 20 min, rt

Referência

- Zinc chloride-promoted efficient and facile BOC protection of amines, Indian Journal of Chemistry, 2012, (8), 1168-1172

Synthetic Routes 4

Condições de reacção

1.1 Solvents: tert-Butanol ; 10 h, rt

Referência

- Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABAA receptor agonists, European Journal of Medicinal Chemistry, 2014, 84, 404-416

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Triethylamine Solvents: tert-Butanol ; cooled; overnight, rt

Referência

- Discovery of Potent Human Glutaminyl Cyclase Inhibitors as Anti-Alzheimer's Agents Based on Rational Design, Journal of Medicinal Chemistry, 2017, 60(6), 2573-2590

Synthetic Routes 6

Condições de reacção

1.1 Solvents: tert-Butanol ; 5 h, 1 bar, 120 °C

Referência

- Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols, Organic & Biomolecular Chemistry, 2021, 19(27), 6059-6065

Synthetic Routes 7

Condições de reacção

1.1 Solvents: tert-Butanol ; 3 d, rt

Referência

- Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles and their p38 MAP kinase inhibitory activity, Organic & Biomolecular Chemistry, 2008, 6(3), 437-439

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt

Referência

- Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitors, Bioorganic & Medicinal Chemistry, 2016, 24(9), 2114-2124

tert-butyl N-(4-methylpyridin-2-yl)carbamate Raw materials

tert-butyl N-(4-methylpyridin-2-yl)carbamate Preparation Products

tert-butyl N-(4-methylpyridin-2-yl)carbamate Literatura Relacionada

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Gao Fu,Peng Zhou,Meiming Zhao,Weidong Zhu Dalton Trans., 2015,44, 12812-12817

90101-20-5 (tert-butyl N-(4-methylpyridin-2-yl)carbamate) Produtos relacionados

- 38427-94-0(2-(Boc-amino)pyridine)

- 639091-78-4((4-Aminomethylpyridin-2-yl)carbamic acid tert-butyl ester)

- 2580216-07-3(tert-butyl 6-oxa-2-azaspiro3.4octane-7-carboxylate)

- 314246-29-2(N-{4-(2,6-dimethoxypyrimidin-4-yl)sulfamoylphenyl}-5-nitro-1-benzothiophene-2-carboxamide)

- 1226016-59-6([2-(thiophen-2-yl)cyclopropyl]methanamine)

- 1698228-96-4(6-chloro-8-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

- 906509-98-6(3-methyl(phenyl)carbamoylprop-2-enoic Acid)

- 1806783-49-2(3-Chloro-2-(chloromethyl)-6-(difluoromethyl)pyridine)

- 1019100-92-5(3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine)

- 1296310-00-3(N-Methyl-4-nitro-1H-pyrrole-2-carboxamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:90101-20-5)tert-butyl N-(4-methylpyridin-2-yl)carbamate

Pureza:99%

Quantidade:25g

Preço ($):387.0